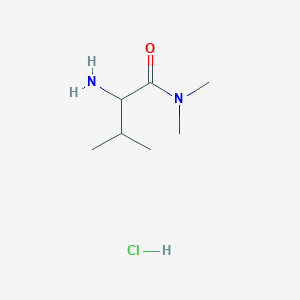
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Descripción general
Descripción
2-Amino-N,N,3-trimethylbutanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . It is a white to pale yellow solid with a characteristic amine odor. This compound is soluble in water but has limited solubility in organic solvents . It is classified as a weak acid and can form salts with strong bases .
Métodos De Preparación
2-Amino-N,N,3-trimethylbutanamide hydrochloride can be synthesized by reacting 2-Amino-N,N,3-trimethylbutanamide with hydrochloric acid . The reaction typically involves dissolving 2-Amino-N,N,3-trimethylbutanamide in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration or crystallization . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Análisis De Reacciones Químicas
2-Amino-N,N,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Amino-N,N,3-trimethylbutanamide hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes and proteins, affecting their activity and function . The compound may also influence cellular processes by modulating signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Amino-N,N,3-trimethylbutanamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-N,N,3-trimethylbutanamide: The parent compound without the hydrochloride group.
Valine derivatives: Compounds containing valine or its derivatives, which share similar structural features and chemical properties.
Other amides: Compounds with similar amide functional groups, which may exhibit comparable reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .
Propiedades
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBQDHPDXXUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine](/img/structure/B1651232.png)

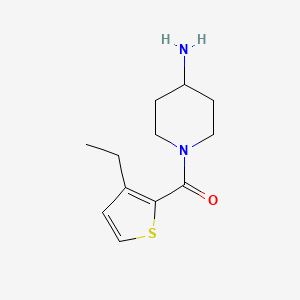
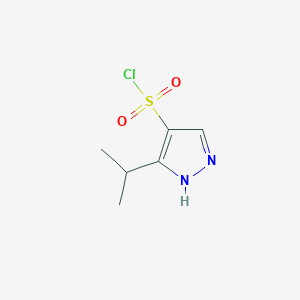
![[4-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]methanamine](/img/structure/B1651242.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one](/img/structure/B1651244.png)
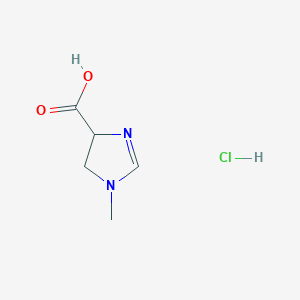

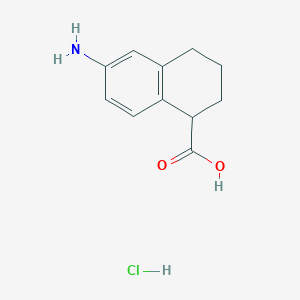
![2-amino-2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1651251.png)
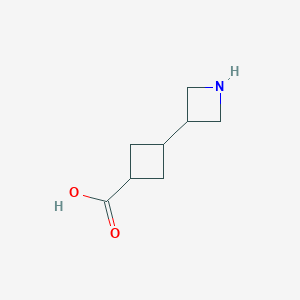
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)
![tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1651254.png)
